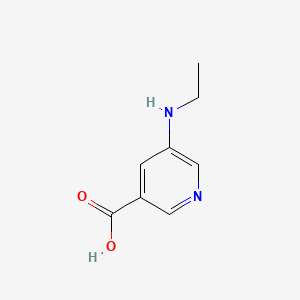

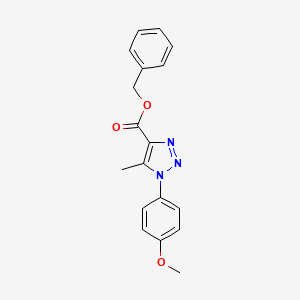

3-Pyridinecarboxylic acid, 5-(ethylamino)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-Pyridinecarboxylic acid, 5-(ethylamino)-" is a derivative of pyridinecarboxylic acid, which is a class of compounds that have been extensively studied due to their potential pharmacological activities. The ethylamino group at the 5-position indicates that the compound may have unique properties and reactivity compared to other pyridine derivatives. The papers provided discuss various pyridine derivatives and their synthesis, which can offer insights into the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of pyridine derivatives often involves the functionalization of existing pyridine rings or the construction of the pyridine ring from simpler prec

Scientific Research Applications

Synthesis and Industrial Materials

Pyridinecarboxylic acids, including derivatives such as 3-Pyridinecarboxylic acid, 5-(ethylamino)-, play a crucial role as intermediates in the synthesis of various industrial materials and pharmaceuticals. Their preparation often involves oxidation reactions from alkylpyridine compounds, showcasing their versatility in chemical synthesis and applications beyond just pharmaceuticals (Liu Xiao, 2003).

Vasodilation Properties

Research into the derivatives of pyridinecarboxylic acids has revealed potential vasodilation properties. For instance, certain 3-pyridinecarboxylates have demonstrated remarkable potency in inducing vasodilation, making them candidates for cardiovascular therapeutic applications (A. S. Girgis et al., 2008).

Advanced Material Development

Lanthanide complexes involving pyridinecarboxylate donors, including derivatives of 3-Pyridinecarboxylic acid, have shown significant promise in the development of luminescent materials. These complexes exhibit enhanced water stability and luminescence, important for applications in biological media and as multifunctional luminescent materials (Grégory Nocton et al., 2009).

Antibacterial Applications

The exploration of pyridinecarboxylic acid derivatives extends into antibacterial research. Novel compounds synthesized with the pyrrolidine ring and methylamino residues structure, related to the pyridinecarboxylic acid framework, have shown moderate to good activity against various bacteria, suggesting potential in developing new antibacterial drugs (P. Devi et al., 2018).

Green Chemistry and Environmental Impact

The production of nicotinic acid, a pyridine carboxylic acid, highlights the environmental considerations in the industrial application of these compounds. New ecological methods for producing nicotinic acid from derivatives like 3-Pyridinecarboxylic acid are being explored to align with green chemistry principles and reduce environmental impact (Dawid Lisicki et al., 2022).

Safety and Hazards

This compound is associated with several hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name |

5-(ethylamino)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-10-7-3-6(8(11)12)4-9-5-7/h3-5,10H,2H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWFWLSVLSJBYTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CN=CC(=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyridinecarboxylic acid, 5-(ethylamino)- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate](/img/structure/B2521360.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2521363.png)

![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2521367.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2521368.png)

![N-allyl-5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2521374.png)